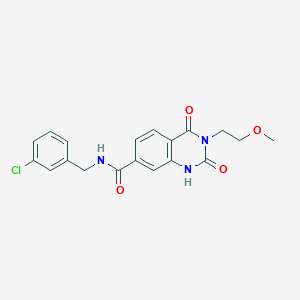
N-(3-chlorobenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorobenzyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications
A study by Srivastava et al. (1987) highlights synthetic applications of quinazoline derivatives, demonstrating the potential of these compounds in novel and facile syntheses of various heterocyclic compounds (Srivastava, Neelima, & Bhaduri, 1987).
Quinazoline Antifolates in Medicine
Research by Marsham et al. (1989) discusses quinazoline antifolates targeting thymidylate synthase, a key enzyme in DNA synthesis. This research is significant in the development of potential antitumor agents (Marsham et al., 1989).
Anti-inflammatory and Analgesic Applications
A 2020 study by Abu‐Hashem et al. describes the synthesis of novel quinazoline derivatives with significant anti-inflammatory and analgesic activities, indicating their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Niobium Pentachloride Mediated Synthesis
Nery et al. (2003) provide insights into the use of niobium pentachloride for converting carboxylic acids to carboxamides, a process relevant for synthesizing quinazoline alkaloid structures (Nery, Ribeiro, Lopes, & Lopes, 2003).
Antimicrobial Applications
Patel and Patel (2010) discuss the synthesis of fluoroquinolone-based quinazoline derivatives with antimicrobial properties, highlighting their potential use in combating microbial infections (Patel & Patel, 2010).
Relevance to Neuroscience
Research by Graulich et al. (2006) on methoxylated quinazoline derivatives reveals their potential as ligands for apamin-sensitive Ca2+-activated K+ channels, indicating applications in neuroscience research (Graulich et al., 2006).
Palladium-Catalyzed Syntheses
Bacchi et al. (2005) investigate palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes, a method applicable for synthesizing heterocyclic quinazoline derivatives (Bacchi et al., 2005).
Corrosion Inhibition
Kumar et al. (2020) explore the use of quinazoline derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting metal surfaces in corrosive environments (Kumar et al., 2020).
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-27-8-7-23-18(25)15-6-5-13(10-16(15)22-19(23)26)17(24)21-11-12-3-2-4-14(20)9-12/h2-6,9-10H,7-8,11H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWWJMOMAKXKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC(=CC=C3)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B2782768.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782769.png)

![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)
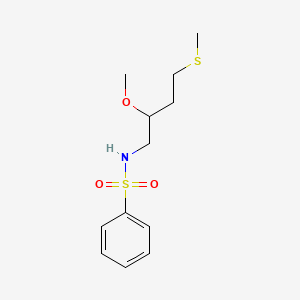
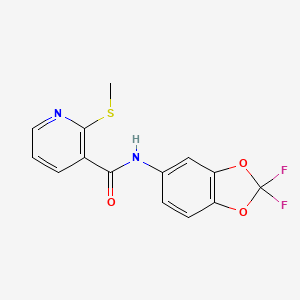

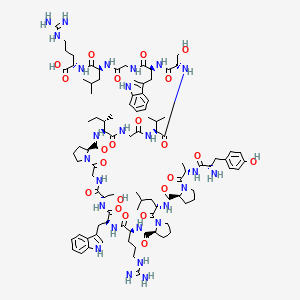
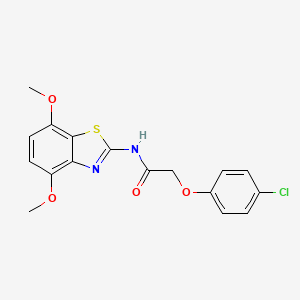

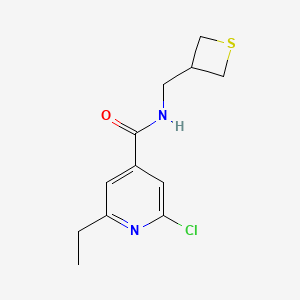
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2782790.png)
